1-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, a pyridinyl ring, a piperidinyl ring, and a methanesulfonamide group. These groups could potentially allow for a variety of intermolecular interactions, including hydrogen bonding and pi stacking .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could potentially increase its solubility in water .Scientific Research Applications
Organic Chemistry and Reaction Mechanisms
The addition of methane sulfonic acid to N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline led to the selective protonation of the pyridine nitrogen atom, significantly decelerating the rotation rates around both N-pyridyl and N-(i-Pr)phenyl bonds through a relayed brake mechanism (Furukawa et al., 2020).
Kinetics studies on the elimination of methanesulfonic acid from 1,2-diphenylethylmethane sulfonate and its derivatives showed a mechanistic shift in the presence of a strong base, indicating a unimolecular (E1) elimination process that becomes bimolecular with strong bases like piperidine (Kumar & Balachandran, 2008).
Pharmacology and Biological Chemistry
- A study on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide revealed their potential as ligands for metal coordination, showcasing the diverse structural and supramolecular characteristics that could be leveraged in the design of new pharmaceuticals or catalytic systems (Jacobs et al., 2013).
Catalysis and Synthetic Chemistry
- The catalytic activity of nicotinium methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, in one-pot synthesis of 2-amino-3-cyanopyridines was explored, demonstrating NMS as an effective, economical, and recyclable catalyst for synthesizing pyridine derivatives (Tamaddon & Azadi, 2018).
Materials Science and Engineering
- A structural study on three nimesulide derivatives synthesized and their crystal structures determined from laboratory X-ray powder diffraction data highlights the importance of methanesulfonamide derivatives in understanding the molecular interactions and stability of pharmaceutical compounds, which can influence their manufacturing processes and formulation stability (Dey et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets .
Mode of Action
Compounds with similar structures have been reported to bind with high affinity to multiple receptors , which could potentially influence the activity of these receptors and lead to changes in cellular functions.
Biochemical Pathways
Compounds with similar structures have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-phenyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-24(23,15-17-6-2-1-3-7-17)20-14-16-9-12-21(13-10-16)18-8-4-5-11-19-18/h1-8,11,16,20H,9-10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENWPXGQDOKLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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